6-Bromo-3-phenyl-1,2,4-benzotriazine
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Overview
Description
6-Bromo-3-phenyl-1,2,4-benzotriazine is an aromatic, fused N-heterocycle that belongs to the benzotriazine family This compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 3rd position of the benzotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-phenyl-1,2,4-benzotriazine can be achieved through various methods. One common approach involves the cyclization of N-protected (2-acylamino)arylhydrazines. This method typically involves the coupling of 2-iodoaryl amides and N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is followed by in situ oxidation in the presence of copper (I) ions and oxygen, leading to the formation of azo compounds. The treatment of these azo compounds with trifluoroacetic acid (TFA) yields 1,2,4-benzotriazines in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-phenyl-1,2,4-benzotriazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The benzotriazine ring can participate in [4+2] cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cycloaddition Reactions: These reactions often require the presence of a dienophile and are conducted under thermal or photochemical conditions.
Major Products
Substitution Reactions: The major products are substituted benzotriazines, where the bromine atom is replaced by the nucleophile.
Cycloaddition Reactions: The major products are fused heterocyclic compounds with extended conjugation.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-Bromo-3-phenyl-1,2,4-benzotriazine and its derivatives involves interactions with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π–π stacking interactions and hydrogen bonding with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,4-benzotriazine-3-carboxylic acid: This compound has a carboxylic acid group at the 3rd position instead of a phenyl group.
3-Phenyl-1,2,4-benzotriazine: This compound lacks the bromine atom at the 6th position.
Uniqueness
6-Bromo-3-phenyl-1,2,4-benzotriazine is unique due to the presence of both a bromine atom and a phenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in substitution reactions, while the phenyl group can enhance the compound’s ability to interact with biological targets through π–π stacking interactions.
Properties
CAS No. |
69918-17-8 |
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Molecular Formula |
C13H8BrN3 |
Molecular Weight |
286.13 g/mol |
IUPAC Name |
6-bromo-3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C13H8BrN3/c14-10-6-7-11-12(8-10)15-13(17-16-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
YCRBXZCLASQJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)N=N2 |
Origin of Product |
United States |
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